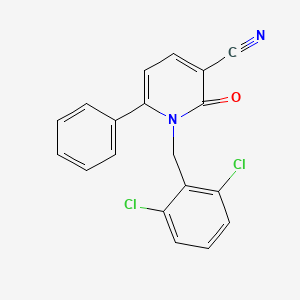

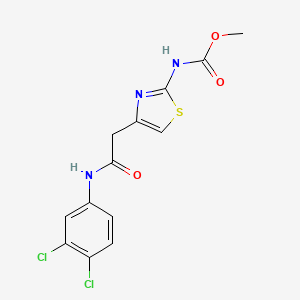

Methyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, "Methyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate," is a derivative of thiazole and carbamate groups. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring, which are known for their importance in medicinal chemistry due to their biological activities. Carbamates are organic compounds derived from carbamic acid and have various applications, including medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of thiazole derivatives often involves starting materials such as 2-aminothiazoles or their analogs. For instance, the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a related compound, was achieved using 2-amino-4-(chloromethyl)thiazole as a starting material . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could be applied, involving chemical transformations and the use of appropriate reagents to introduce the carbamate group.

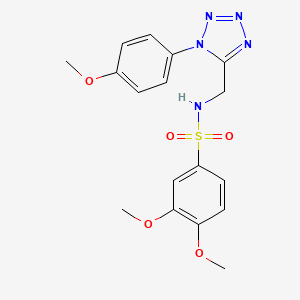

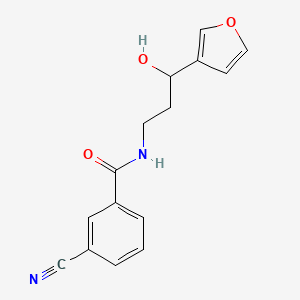

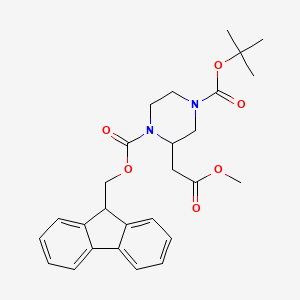

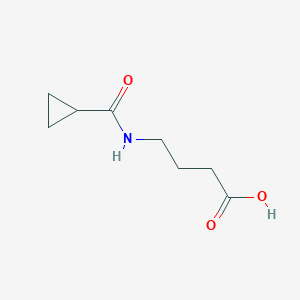

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques. For example, the structure of a related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, was elucidated using infrared spectroscopy and mass spectrometry, and its crystalline form was studied using X-ray powder diffraction . These techniques could similarly be used to determine the molecular structure of "this compound."

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For example, methyl [4-(oxoacetyl)phenyl]carbamate was used in condensation reactions with different reagents to yield a variety of products . The compound may also participate in reactions typical for carbamates and thiazoles, such as nucleophilic substitution or addition reactions, depending on the functional groups present and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole and carbamate derivatives can vary widely depending on their specific substituents. For example, the phytotoxicity of carbamate compounds was tested, showing different effects on seed germination and seedling growth at various concentrations . The pharmacological properties of benzimidazole and benzothiazole carbamates were also evaluated, indicating potential analgesic activity . These studies suggest that "this compound" could have interesting biological properties worth investigating.

Wissenschaftliche Forschungsanwendungen

Antitumor and Antifilarial Agents

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a chemically related compound, has demonstrated significant potential as an antitumor and antifilarial agent. This compound effectively inhibited the proliferation of L1210 leukemic cells and demonstrated in vivo antifilarial activity against Acanthocheilonema viteae in experimentally infected jirds, showcasing its potential in medical research for developing treatments against specific types of leukemia and filarial infections (Kumar et al., 1993).

Agricultural Applications

In the context of agriculture, compounds like carbendazim (MBC) and tebuconazole (TBZ), which share functional groups with the compound , have been used to prevent and control fungal diseases in plants. The development of solid lipid nanoparticles and polymeric nanocapsules for these compounds has been explored to improve the delivery and efficacy of fungicides, highlighting the potential of related thiazole compounds in enhancing agricultural productivity and sustainability (Campos et al., 2015).

Antimicrobial and Anticancer Research

Thiazole derivatives, including structures similar to methyl (4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, have been widely studied for their antimicrobial and anticancer properties. The synthesis and evaluation of various thiazole-containing compounds have led to discoveries of potential antibacterial, anticancer, and antifungal agents, indicating the broad applicability of such compounds in pharmaceutical research (Ameen & Qasir, 2017).

Pharmacological Evaluation

Thiazole and thiazolidinone derivatives have been synthesized and evaluated for various pharmacological activities, including antibacterial and antifungal properties. Such research underscores the potential of thiazole compounds in developing new therapeutic agents with diverse pharmacological applications (Mistry & Desai, 2006).

Eigenschaften

IUPAC Name |

methyl N-[4-[2-(3,4-dichloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2N3O3S/c1-21-13(20)18-12-17-8(6-22-12)5-11(19)16-7-2-3-9(14)10(15)4-7/h2-4,6H,5H2,1H3,(H,16,19)(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFNNAQJGVQRIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6,7-trimethyl-3-(2-oxo-2-phenylethyl)-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2531190.png)

![2-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2531194.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2531205.png)